(1R,3R)-3-Methyl-cyclopentylamine is a chiral amine characterized by its unique cyclopentane ring structure. The compound's stereochemistry is denoted by the (1R,3R) configuration, indicating the specific arrangement of atoms around the chiral centers. This compound features a methyl group at the third position and an amine group at the first position of the cyclopentane ring, making it significant in various chemical and pharmaceutical applications. It is primarily sourced from chemical suppliers and research institutions that specialize in chiral compounds.
The synthesis of (1R,3R)-3-Methyl-cyclopentylamine typically involves several methods, with reductive amination being one of the most common approaches. This method utilizes a precursor such as 3-methyl-cyclopentanone, which undergoes reaction with ammonia or an amine source in the presence of reducing agents like sodium borohydride or hydrogen gas catalyzed by metals .
Another efficient route involves starting from L-aspartic acid, where hydrogenation and cyclization steps yield the desired compound with high enantioselectivity. Industrial production often employs continuous flow reactors to optimize yield and purity through controlled reaction conditions.
The molecular structure of (1R,3R)-3-Methyl-cyclopentylamine can be represented using its IUPAC name: (1R,3R)-3-methylcyclopentan-1-amine. The structural formula is depicted as follows:
This structure indicates that the compound has a five-membered cyclopentane ring with a methyl substituent and an amino group.
(1R,3R)-3-Methyl-cyclopentylamine can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (1R,3R)-3-Methyl-cyclopentylamine involves its interaction with biological targets. Notably, it has been shown to inhibit glutathione peroxidase 4 (GPX4), which leads to ferroptosis—a regulated form of cell death that is significant in cancer research and treatment strategies . This interaction highlights its potential as a therapeutic agent.
Relevant data indicate that these properties make (1R,3R)-3-Methyl-cyclopentylamine suitable for various applications in organic synthesis and medicinal chemistry .
(1R,3R)-3-Methyl-cyclopentylamine has several scientific uses:
Kinetic resolution serves as a cornerstone strategy for accessing enantiomerically enriched (1R,3R)-3-methyl-cyclopentylamine precursors. In a landmark approach, researchers achieved high stereocontrol through conjugate addition of lithium dibenzylamide to tert-butyl (±)-3-methylcyclopentene-1-carboxylate. This reaction proceeds with exceptional facial selectivity, preferentially adding anti to the 3-methyl substituent. The kinetic resolution step employing lithium (S)-N-benzyl-N-α-methylbenzylamide demonstrated remarkable enantiorecognition (E > 130), yielding tert-butyl (1R,2S,3R,αS)-3-methyl-2-N-benzyl-N-α-methylbenzylaminocyclopentane-1-carboxylate in 39% yield with 99 ± 0.5% diastereomeric excess after purification. Subsequent deprotection afforded (1R,2S,3R)-3-methylcispentacin (a cyclopentylamine derivative) in >98% diastereomeric excess and 98 ± 1% enantiomeric excess [1].
Biocatalytic strategies using imine reductase enzymes have emerged as sustainable alternatives. These NAD(P)H-dependent enzymes catalyze asymmetric reduction of prochiral imines derived from 3-methylcyclopentanone precursors. Engineered imine reductases demonstrate exceptional activity and selectivity, enabling multi-kilogram to ton-scale syntheses of chiral amines with high enantiomeric excess. These enzymes operate under mild conditions and offer complementary stereoselectivity to transition metal-catalyzed methods, though substrate scope optimization for the specific steric requirements of the 3-methylcyclopentyl scaffold remains an active research area [3].
Table 1: Catalytic Asymmetric Approaches to (1R,3R)-3-Methyl-cyclopentylamine Precursors
Method | Key Reagent/Catalyst | Stereochemical Outcome | Yield | Reference |
---|---|---|---|---|
Kinetic Resolution | Lithium (S)-N-benzyl-N-α-methylbenzylamide | >98% de, 98 ± 1% ee | 39% | [1] |
Biocatalytic Reduction | Engineered Imine Reductase (IRED) | >99% ee (demonstrated on analogs) | Variable | [3] |
Asymmetric Hydrogenation | Chiral Transition Metal Complexes | Limited literature for scaffold | - | - |
Reductive amination provides a direct carbon-nitrogen bond formation strategy for constructing the aminocyclopentane scaffold. This two-step process involves condensation of 3-methylcyclopentanone with ammonia or amines followed by reduction of the resulting imine.
Traditional chemical reductive amination employs diverse reducing agents with distinct advantages:
Biocatalytic reductive amination using reductive aminases (RedAms) offers superior stereocontrol for specific substrates. These enzymes catalyze both imine formation and reduction in a single enantioselective step using NAD(P)H cofactors. RedAms demonstrate remarkable efficiency in synthesizing chiral secondary and tertiary amines from prochiral ketones and primary/secondary amines. Their application to sterically constrained alicyclic ketones like 3-methylcyclopentanone enables direct access to enantiomerically pure (1R,3R)-3-methyl-cyclopentylamine derivatives without requiring preformed chiral auxiliaries [3].
The nucleophilic primary amine group in (1R,3R)-3-methyl-cyclopentylamine necessitates protection during multi-step syntheses involving electrophilic steps. Strategic protection-deprotection sequences preserve stereochemistry while enabling molecular elaboration.
Carbamate Protecting Groups dominate due to stability and orthogonal deprotection:
Alternative Protecting Groups address specific synthetic needs:
Table 2: Protection-Deprotection Strategies for (1R,3R)-3-Methyl-cyclopentylamine
Protecting Group | Installation Reagent | Cleavage Conditions | Key Advantages | Limitations |
---|---|---|---|---|
Boc | Boc₂O, base | TFA/DCM; HCl/dioxane | Orthogonal to Cbz, Fmoc; Acid-stable scaffold | Acid-labile compounds incompatible |
Cbz | Cbz-Cl, base | H₂, Pd/C | Orthogonal to Boc; Mild conditions | Risk of side reduction; Pd cost |
Fmoc | Fmoc-Cl, base | Piperidine/DMF (20-50%) | Orthogonal to acid-labile groups; Mild | Bulky; May influence stereoselectivity |
Acetyl/Benzoyl | Anhydride/acid chloride | NaOH/MeOH/H₂O; LiOH/THF/H₂O | Simple installation/removal; Inexpensive | Less robust protection; Potential epimerization under strong base |
Trityl | Trt-Cl, base | 0.5-1% TFA/DCM; AcOH | Excellent steric protection | Very bulky; High molecular weight |
Constructing nitrogen-containing rings fused to or appended on the cyclopentane core demands precise stereocontrol. Key methodologies enable functionalization while preserving the (1R,3R) configuration.
Mitsunobu Reactions facilitate inversion or retention (depending on nucleophile) to form C-N bonds stereospecifically. This method enables conversion of stereodefined cyclopentanol derivatives to protected amines (e.g., azides, phthalimides) via reaction with hydrazoic acid or phthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). Subsequent reduction or hydrazinolysis yields the amine without racemization. This approach is valuable for synthesizing stereodefined aminocyclopentanetriol derivatives from polyoxygenated precursors [5].
Intramolecular Reductive Amination constructs bicyclic systems. Treatment of dicarbonyl precursors (e.g., keto-aldehydes, keto-oximes) with reducing agents facilitates ring closure. For instance, catalytic hydrogenation (Pd/C, H₂) of bis(oximinoalkyl)amine intermediates enables stereoselective formation of piperazine rings appended to the cyclopentane backbone. This strategy typically yields cis-2,6-disubstituted piperazines predominantly when starting from acyclic dioximes derived from primary amines and nitrosoalkene equivalents. The stereoselectivity arises from preferential reduction on the less hindered face of the intermediate iminium species during cyclization. Raney nickel often outperforms Pd/C for substrates containing benzylic groups susceptible to hydrogenolysis [6].
Electrophilic Amination utilizes nitrogen electrophiles like hydroxylamine derivatives or chiral auxiliaries. O-Benzylhydroxylamine reacts with organometallic species (e.g., Grignard reagents) derived from protected cyclopentyl derivatives to form N-substituted hydroxylamines, reducible to primary amines. Chiral N-sulfinyl imines allow diastereoselective addition of cyclopentyl organometallics, enabling asymmetric synthesis of complex amines with high diastereoselectivity [5].
Achieving consistently high enantiomeric excess (ee) requires meticulous optimization of kinetic and thermodynamic parameters throughout the synthesis.
Substrate Control and Kinetic Resolution:
Biocatalytic Process Optimization:
Minimizing Epimerization:
CAS No.: 82469-79-2
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3